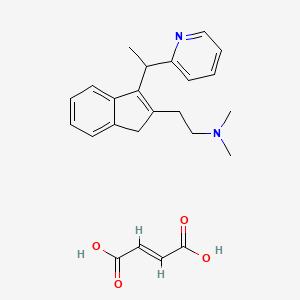
Bis(N-salicylideneglycinato)cobaltatesodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(N-salicylideneglycinato)cobaltatesodium is a coordination compound that features cobalt as the central metal ion coordinated to two N-salicylideneglycinato ligands. This compound is known for its unique structural, magnetic, and luminescent properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N-salicylideneglycinato)cobaltatesodium typically involves the reaction of cobalt salts with N-salicylideneglycine in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the formation of the desired complex. For example, the reaction of potassium Δ-bis[N-salicylideneglycinato]cobaltate (III) and potassium Λ-bis[N-3-methylsalicylideneglycinato]cobaltate (III) with methyl acrylate in water at pH 11.4 yields a mixture of diastereomeric complexes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(N-salicylideneglycinato)cobaltatesodium undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where the cobalt ion changes its oxidation state.
Substitution: Ligand exchange reactions can occur, where the N-salicylideneglycinato ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include methyl acrylate and other coordinating ligands. The reactions are typically carried out in aqueous solutions under controlled pH conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with methyl acrylate can yield S-glutamic acid in asymmetric yields .
Applications De Recherche Scientifique
Bis(N-salicylideneglycinato)cobaltatesodium has several scientific research applications, including:
Chemistry: Used in the study of coordination chemistry and the synthesis of chiral compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of materials with unique magnetic and luminescent properties
Mécanisme D'action
The mechanism of action of Bis(N-salicylideneglycinato)cobaltatesodium involves its ability to coordinate with various ligands and participate in redox reactions. The cobalt ion in the compound can undergo changes in oxidation state, which is crucial for its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium Δ-bis[N-salicylideneglycinato]cobaltate (III)
- Potassium Λ-bis[N-3-methylsalicylideneglycinato]cobaltate (III)
Uniqueness
Bis(N-salicylideneglycinato)cobaltatesodium is unique due to its specific coordination environment and the properties imparted by the N-salicylideneglycinato ligands. Its structural, magnetic, and luminescent properties distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C18H14CoN2NaO6 |
|---|---|
Poids moléculaire |
436.2 g/mol |
Nom IUPAC |
sodium;cobalt(3+);2-[(2-oxidophenyl)methylideneamino]acetate |
InChI |
InChI=1S/2C9H9NO3.Co.Na/c2*11-8-4-2-1-3-7(8)5-10-6-9(12)13;;/h2*1-5,11H,6H2,(H,12,13);;/q;;+3;+1/p-4 |
Clé InChI |
JDPBAUOSKSZQAH-UHFFFAOYSA-J |
SMILES canonique |
C1=CC=C(C(=C1)C=NCC(=O)[O-])[O-].C1=CC=C(C(=C1)C=NCC(=O)[O-])[O-].[Na+].[Co+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-methyl-1-[2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B13148040.png)




![2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylamino]butanoic acid](/img/structure/B13148068.png)


![7-(3-Bromophenyl)-7H-dibenzo[c,g]carbazole](/img/structure/B13148081.png)

![2-O-tert-butyl 7-O-methyl 3,4,6,7,8,9,10,10a-octahydro-1H-pyrazino[1,2-a][1,4]diazepine-2,7-dicarboxylate](/img/structure/B13148091.png)

